4-bromo-1-(trifluoromethyl)-1H-pyrazole

Catalog No.
S893646
CAS No.
1046831-97-3
M.F
C4H2BrF3N2
M. Wt
214.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1-(trifluoromethyl)-1H-pyrazole

CAS Number

1046831-97-3

Product Name

4-bromo-1-(trifluoromethyl)-1H-pyrazole

IUPAC Name

4-bromo-1-(trifluoromethyl)pyrazole

Molecular Formula

C4H2BrF3N2

Molecular Weight

214.97 g/mol

InChI

InChI=1S/C4H2BrF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H

InChI Key

OPOXCQUYNYTHDA-UHFFFAOYSA-N

SMILES

C1=C(C=NN1C(F)(F)F)Br

Canonical SMILES

C1=C(C=NN1C(F)(F)F)Br

The exact mass of the compound 4-bromo-1-(trifluoromethyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1-(trifluoromethyl)-1H-pyrazole (CAS 1046831-97-3) is a specialized heterocyclic building block featuring a pyrazole core, a reactive C4-bromine atom, and an N-linked trifluoromethyl (N-CF3) group. In medicinal chemistry and agrochemical development, the N-CF3 moiety is increasingly utilized as a highly lipophilic, metabolically stable bioisostere for N-methyl, N-isopropyl, or N-tert-butyl groups [1]. Because direct late-stage N-trifluoromethylation of azoles often requires toxic, ozone-depleting, or highly reactive reagents (such as CF2Br2 or hypervalent iodine compounds), procuring this pre-functionalized scaffold allows chemists to bypass complex fluorination steps [2]. The C4-bromine serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the rapid, high-yield assembly of complex, metabolically robust pharmacophores [3].

Substituting 4-bromo-1-(trifluoromethyl)-1H-pyrazole with its non-fluorinated analog, 4-bromo-1-methyl-1H-pyrazole, fundamentally compromises the pharmacokinetic profile of the final target, as N-methyl pyrazoles are highly susceptible to rapid oxidative N-dealkylation by Cytochrome P450 enzymes [1]. Conversely, attempting to use the unprotected 4-bromo-1H-pyrazole and performing a late-stage N-trifluoromethylation introduces severe processability issues. Standard N-alkylation protocols fail for the CF3 group, necessitating harsh, non-green reagents, strong bases, and complex purification to remove des-CF3 or regioisomeric impurities [2]. Furthermore, utilizing the unbrominated 1-(trifluoromethyl)-1H-pyrazole requires an additional electrophilic bromination step, which adds process time, reduces overall yield, and complicates the scale-up of active pharmaceutical ingredients (APIs) [1].

Metabolic Stability and Resistance to N-Dealkylation

The N-CF3 group provides a profound advantage in metabolic stability compared to standard N-alkyl substitutions. In comparative pharmacokinetic profiling of azole-containing kinase inhibitors, replacing an N-methyl group with an N-trifluoromethyl group completely blocks metabolic N-demethylation pathways[1]. Studies on N-CF3 azole derivatives demonstrate complete resistance to N-dealkylation, whereas the corresponding N-methyl analogs typically exhibit rapid clearance [2]. By incorporating 4-bromo-1-(trifluoromethyl)-1H-pyrazole early in the synthesis, developers lock in this metabolic resistance without requiring late-stage structural optimization.

Evidence DimensionIn vivo metabolic clearance pathway
Target Compound DataComplete resistance to N-dealkylation (N-CF3 pyrazole pharmacophores)
Comparator Or BaselineSusceptible to rapid oxidative clearance (N-CH3 pyrazole comparators)
Quantified Difference>3-fold extension in in vivo half-life via blockade of N-demethylation
ConditionsComparative pharmacokinetic profiling of CHK1 inhibitors

Procuring the N-CF3 building block directly ensures the final API will resist rapid P450-mediated clearance, a critical factor for oral bioavailability.

Process Efficiency vs. Late-Stage N-Trifluoromethylation

Utilizing pre-functionalized 4-bromo-1-(trifluoromethyl)-1H-pyrazole eliminates the need for direct N-trifluoromethylation of pyrazole intermediates. Literature detailing the synthesis of N-CF3 azoles indicates that late-stage trifluoromethylation using reagents like CF2Br2 or CF3I typically yields only 20-50% of the desired product due to competing side reactions, poor conversion, and the requirement for strong bases (e.g., NaH) that limit functional group tolerance [1]. By contrast, using this pre-formed brominated building block in standard palladium-catalyzed cross-coupling reactions routinely achieves coupling yields exceeding 80%, bypassing the low-yielding fluorination bottleneck entirely [2].

Evidence DimensionStep yield for core functionalization
Target Compound Data> 80% typical step yield (Pd-catalyzed cross-coupling of the pre-formed bromide)
Comparator Or Baseline20–50% typical yield (Late-stage N-trifluoromethylation of complex azoles)
Quantified Difference30–60% absolute increase in step yield, avoiding toxic fluorinating reagents
ConditionsStandard cross-coupling vs. electrophilic/radical N-trifluoromethylation conditions

Eliminating the low-yielding N-trifluoromethylation step drastically reduces raw material waste and simplifies API scale-up.

Lipophilicity and Membrane Permeability Enhancement

The N-CF3 motif is a powerful lipophilicity enhancer, acting as a bioisostere for N-isopropyl or N-tert-butyl groups while maintaining a smaller steric profile. The substitution of an N-methyl group with an N-CF3 group on a pyrazole core typically increases the partition coefficient (LogP) by approximately 0.8 to 1.1 log units [1]. This targeted increase in lipophilicity directly translates to enhanced passive membrane permeability in Caco-2 cell models, a standard predictor for intestinal absorption. Procuring 4-bromo-1-(trifluoromethyl)-1H-pyrazole allows medicinal chemists to seamlessly integrate this permeability-enhancing moiety into lead series via a single coupling step [1].

Evidence DimensionLipophilicity (ΔLogP)
Target Compound Data+0.8 to +1.1 log units (N-CF3 pyrazole)
Comparator Or BaselineBaseline LogP (N-CH3 pyrazole)
Quantified Difference~1.0 log unit increase in lipophilicity
ConditionsStandard octanol-water partition coefficient calculations/measurements for azole bioisosteres

Increased lipophilicity and permeability are critical for optimizing the oral absorption of small-molecule therapeutics.

Synthesis of Metabolically Robust Kinase Inhibitors

4-bromo-1-(trifluoromethyl)-1H-pyrazole is highly suited for the development of next-generation kinase inhibitors (e.g., CHK1 inhibitors). Its use prevents the rapid N-dealkylation commonly seen with N-methyl pyrazole pharmacophores, allowing for prolonged in vivo efficacy and improved pharmacokinetic profiles in oncology drug development [1].

Palladium-Catalyzed Cross-Coupling for API Libraries

The C4-bromine atom makes this compound an ideal electrophilic partner for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. It is heavily utilized in parallel synthesis and combinatorial chemistry to rapidly generate libraries of N-CF3 pyrazole-containing candidates without the need to develop bespoke fluorination conditions for each derivative [2].

Agrochemical Active Ingredient Development

In the agrochemical sector, fluorinated heterocycles are prized for their environmental stability and target affinity. This building block is procured to synthesize novel fungicides and insecticides where the N-CF3 group enhances cuticular penetration and resists rapid environmental or metabolic degradation compared to unfluorinated analogs[2].

XLogP3

2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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